1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine
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Overview
Description
1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Amination: The amine group can be introduced through nucleophilic substitution reactions using amine precursors such as ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium
Properties
Molecular Formula |
C10H9BrF3N |
---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9BrF3N/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h2-5,9H,1,15H2 |
InChI Key |
XNDPJLAOLSIKQX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=CC(=C1)Br)C(F)(F)F)N |
Origin of Product |
United States |
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